REACTION_SMILES
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[Al+3:22].[Br:1][c:2]1[s:3][c:4]([C:7](=[O:8])[OH:9])[cH:5][n:6]1.[Cl-:19].[Cl-:20].[Cl-:21].[Cl:23][C:24]([C:25]([Cl:26])=[O:27])=[O:28].[Cl:29][CH2:30][Cl:31].[nH:10]1[cH:11][cH:12][c:13]2[cH:14][cH:15][cH:16][n:17][c:18]12>>[Br:1][c:2]1[s:3][c:4]([C:7](=[O:9])[c:12]2[cH:11][nH:10][c:18]3[c:13]2[cH:14][cH:15][cH:16][n:17]3)[cH:5][n:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(O)c1cnc(Br)s1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cnc2[nH]ccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(c1cnc(Br)s1)c1c[nH]c2ncccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |